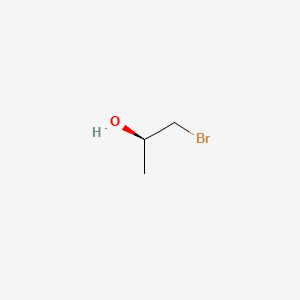

1-Bromopropane-2-OL

Description

Historical Perspectives on Related Brominated Compounds

The study and application of organobromine compounds have a rich history in chemistry. Bromine itself was discovered independently by Carl Jacob Löwig and Antoine Balard in the mid-1820s wikipedia.org. Historically, organobromine compounds have found widespread use as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes researchgate.net. Their industrial applications have spanned fire retardants, fumigants, biocides, and components in gasoline and polymers wikipedia.orgresearchgate.net. In recent decades, organobromine compounds have also been explored as replacements for ozone-depleting solvents, underscoring their evolving role in industrial chemistry iarc.fr. Beyond synthetic applications, a significant number of organobromine compounds are naturally produced by marine organisms and plants, often serving roles in chemical defense or as signaling molecules researchgate.netpublish.csiro.au.

The broader class of alcohols, including secondary alcohols, has been recognized and utilized since antiquity, with early chemists noting the properties of fermented products encyclopedia.pub. Over centuries, the understanding of alcohol chemistry has expanded dramatically, revealing their versatility as solvents, reagents, and foundational building blocks in organic synthesis. The ability of secondary alcohols to be selectively oxidized to ketones has made them particularly valuable for constructing complex molecular architectures.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-bromopropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrO/c1-3(5)2-4/h3,5H,2H2,1H3/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGOLYBUWCMMMY-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CBr)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113429-86-0 | |

| Record name | 1-Bromo-2-propanol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113429860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-BROMO-2-PROPANOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNI3HM9S9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Key Properties and Research Applications of 1 Bromopropane 2 Ol

Established Synthetic Routes

Bromination of 1,2-Propanediol (Propylene Glycol) with Brominating Agents (e.g., Phosphorus Tribromide)

A direct chemical synthesis route to this compound involves the reaction of 1,2-propanediol (propylene glycol) with a brominating agent, such as phosphorus tribromide (PBr₃) ontosight.ai. Phosphorus tribromide is a well-established reagent for the conversion of primary and secondary alcohols into their corresponding alkyl bromides. The general reaction for alcohols with PBr₃ is:

3 R—OH + PBr₃ → 3 R—Br + H₃PO₃

This reaction typically proceeds via a mechanism that does not involve carbocation intermediates, thereby minimizing the risk of skeletal rearrangements, particularly when conducted at temperatures below 0°C gordon.edu. While this method is chemically feasible, specific details regarding yields and optimized reaction conditions for the selective monobromination of 1,2-propanediol to yield this compound are not extensively detailed in the provided research snippets. The process relies on the nucleophilic substitution of one of the hydroxyl groups of 1,2-propanediol by bromide from PBr₃.

Biosynthetic Pathways and Enzymatic Formation

Microbial and enzymatic processes offer an alternative approach to the synthesis of this compound, primarily through the action of haloalkane dehalogenase enzymes.

Dehalogenation of 1,2-Dibromopropane (B165211) via Haloalkane Dehalogenase Enzymes (e.g., LinB from Sphingomonas paucimobilis UT26)

Haloalkane dehalogenases are a class of enzymes capable of catalyzing the hydrolytic cleavage of carbon-halogen bonds in a variety of halogenated aliphatic compounds muni.czuniprot.org. The haloalkane dehalogenase LinB, isolated from Sphingomonas paucimobilis UT26, has been extensively studied for its role in the degradation of halogenated hydrocarbons muni.cznih.govresearchgate.netproteopedia.orgresearchgate.netpdbj.org.

Research has demonstrated that LinB can act on 1,2-dibromopropane. During this process, this compound is formed as an intermediate product. The enzyme facilitates the partial debromination of 1,2-dibromopropane, leading to the formation of this compound, which can then undergo further debromination to yield 1,2-propanediol muni.cznih.govproteopedia.orgpdbj.org. LinB exhibits broad substrate specificity, effectively processing various halogenated compounds, including dibromoalkanes uniprot.orgproteopedia.orgoup.com.

Table 1: Haloalkane Dehalogenase LinB and its Role in this compound Formation

| Enzyme | Primary Substrate(s) | Intermediate/Product of Interest | Reaction Type | Key Mechanism Features |

| Haloalkane dehalogenase LinB (Sphingomonas paucimobilis UT26) | 1,2-Dibromopropane | This compound | Hydrolytic dehalogenation (SN2 displacement) | Catalytic triad (B1167595) (Asp, His, Glu), covalent alkyl-enzyme intermediate, oxyanion hole stabilization, flexible cap domain. |

Mechanisms of Enzymatic Debromination

The catalytic mechanism of haloalkane dehalogenases like LinB is well-characterized and typically involves a series of steps initiated by substrate binding within the enzyme's active site muni.cznih.govcaver.czoup.com. The core of the catalytic machinery is a catalytic triad, commonly consisting of an aspartate residue acting as a nucleophile, a histidine residue acting as a base, and an acidic residue muni.czcaver.czoup.comrcsb.org.

The process begins with the nucleophilic attack of the aspartate residue on the electrophilic carbon atom bearing the halogen in the substrate, such as 1,2-dibromopropane. This attack proceeds via an SN2 displacement mechanism, cleaving the carbon-halogen bond and forming a covalent alkyl-enzyme intermediate, while releasing a halide ion muni.czcaver.czoup.com. The stability of the transition state is often enhanced by an "oxyanion hole," which helps to stabilize the developing negative charge on the oxygen atom of the intermediate caver.czoup.com.

Subsequently, the alkyl-enzyme intermediate is hydrolyzed. The histidine residue plays a crucial role by activating a water molecule, which then attacks the ester linkage of the intermediate. This hydrolysis step releases the alcohol product (in this case, this compound) and regenerates the catalytic triad muni.czcaver.cz. The sp³-hybridized carbon atom is typically the predominant electrophilic site for this SN2 substitution reaction muni.cznih.govresearchgate.netproteopedia.orgpdbj.orgmdpi.com. Structural studies of LinB have revealed a flexible cap domain, which can adapt to different substrates and influence the efficiency and stereoselectivity of the dehalogenation process muni.czresearchgate.netproteopedia.orgresearchgate.netnih.govrcsb.org. The debromination of 1,2-dibromopropane by LinB exemplifies this mechanism, leading to the formation of this compound as a key product.

Compound List:

this compound

1,2-Propanediol (Propylene Glycol)

Phosphorus Tribromide (PBr₃)

1,2-Dibromopropane

Haloalkane Dehalogenase LinB

Sphingomonas paucimobilis UT26

Chemical Reactivity and Mechanistic Studies

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, bromide) by a nucleophile. The carbon atom bonded to the bromine atom serves as the primary electrophilic site, making it susceptible to attack by electron-rich species.

In 1-bromopropane-2-ol, the carbon atom directly attached to the bromine atom (C1) is electrophilic due to the electron-withdrawing nature of bromine, creating a partial positive charge on the carbon. This makes it a target for nucleophilic attack. pearson.compearson.comlibretexts.org The compound can undergo substitution via two main mechanisms: SN1 and SN2.

SN2 Mechanism: This is a bimolecular reaction where the nucleophile attacks the electrophilic carbon simultaneously as the leaving group departs. It is a concerted, one-step process. For secondary alkyl halides like this compound, the SN2 mechanism is feasible, especially with strong nucleophiles and polar aprotic solvents. libretexts.orglibretexts.org The steric hindrance around the secondary carbon is moderate, allowing for SN2 reactions, albeit slower than with primary halides.

SN1 Mechanism: This is a unimolecular reaction that proceeds in two steps: first, the leaving group departs to form a carbocation intermediate, and second, the nucleophile attacks the carbocation. pearson.com Secondary alkyl halides can undergo SN1 reactions, particularly under conditions that favor carbocation formation, such as the presence of polar protic solvents and weaker nucleophiles. The formation of a secondary carbocation intermediate is energetically feasible. libretexts.orgmasterorganicchemistry.com

The carbon atom bearing the hydroxyl group (C2) in this compound is a chiral center. Therefore, stereochemical outcomes are relevant if the reaction occurs at this center or if the reaction mechanism influences the stereochemistry at C1.

Stereoselectivity: In SN2 reactions at the C-Br bond (C1), the nucleophile attacks from the backside of the leaving group, leading to inversion of configuration at the chiral center if C1 were chiral. However, C1 is not chiral in this compound. If the reaction were to occur at C2, and if C1 were substituted to create a chiral center, inversion would be expected. libretexts.orgchemguide.co.uk For SN1 reactions, the intermediate carbocation is planar, allowing nucleophilic attack from either face, typically resulting in racemization if the carbocation is formed at a chiral center. pearson.comlibretexts.org While specific stereochemical studies on this compound are not detailed in the provided search results, general principles for secondary alkyl halides apply.

Regioselectivity: Regioselectivity is more prominently observed in elimination reactions where multiple pathways can lead to different alkene products. In substitution, the regioselectivity is dictated by the position of the leaving group, which is the bromine atom at C1. Thus, nucleophilic substitution primarily occurs at C1, replacing the bromine.

Elimination Reactions

Elimination reactions involve the removal of atoms or groups from adjacent carbon atoms, leading to the formation of a double bond. For this compound, dehydrohalogenation (removal of HBr) is a common elimination pathway.

Under basic conditions, this compound can undergo elimination of hydrogen bromide (HBr). This process typically involves the removal of a hydrogen atom from an adjacent carbon (C3) and the bromine atom from C1. The resulting unsaturated product is prop-2-en-1-ol (allyl alcohol). benchchem.comlibretexts.orglumenlearning.comlibretexts.orgchemguide.co.uknobraintoosmall.co.nzmatanginicollege.ac.inlibretexts.orgmsu.edulibretexts.orgchemguide.co.ukquora.comscienceready.com.auquora.com

The reaction can be generalized as: CH₃-CH(OH)-CH₂-Br + Base → CH₂=CH-CH₂-OH + HBr (as salt)

Elimination reactions of alkyl halides typically proceed via E1 or E2 mechanisms.

E2 Mechanism: This is a concerted, one-step reaction where the base abstracts a proton from a β-carbon simultaneously with the departure of the leaving group from the α-carbon. It is favored by strong bases, higher temperatures, and polar protic solvents like ethanol. lumenlearning.commatanginicollege.ac.inlibretexts.orgchemguide.co.uk For this compound, a strong base would abstract a hydrogen from C3, leading to the formation of prop-2-en-1-ol.

E1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate (from the departure of the leaving group) followed by proton abstraction by a weak base. It is favored by weaker bases and polar protic solvents. lumenlearning.commatanginicollege.ac.inlibretexts.org The secondary carbocation formed at C1 after bromide departure could be stabilized by the adjacent carbons.

The choice between SN1/E1 and SN2/E2 depends on the reaction conditions. Strong bases and higher temperatures tend to favor elimination, while weaker bases and lower temperatures, along with polar aprotic solvents, can favor substitution. libretexts.orgchemguide.co.uk

Table 1: Factors Influencing SN1/SN2/E1/E2 Pathways

| Factor | Favors SN1/E1 | Favors SN2/E2 |

| Substrate | Tertiary > Secondary > Primary (for SN1/E1) | Primary > Secondary > Tertiary (for SN2) |

| Nucleophile/Base | Weak nucleophile/base | Strong nucleophile/base |

| Solvent | Polar protic (e.g., water, alcohols) | Polar aprotic (e.g., DMSO, DMF, acetone) |

| Temperature | Generally lower temperatures favor SN1/E1 | Higher temperatures favor E2 over SN2 (but SN2 is often performed at moderate temperatures) |

| Leaving Group | Good leaving groups favor both SN1/E1 and SN2/E2 | Good leaving groups favor both SN1/E1 and SN2/E2 |

Intramolecular Interactions and Rearrangements

The presence of both a hydroxyl group and a bromine atom on adjacent carbons in this compound facilitates intramolecular reactions.

Intramolecular Cyclization: Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide ion. This alkoxide can then act as an internal nucleophile, attacking the carbon atom bearing the bromine atom (C1) in an intramolecular SN2-like reaction. This process leads to the formation of a cyclic ether, specifically methyloxirane (propylene oxide). beilstein-journals.orgbeilstein-journals.org This is a characteristic reaction of halohydrins. CH₃-CH(OH)-CH₂-Br + Base → [CH₃-CH(O⁻)-CH₂-Br] → CH₃-CH(O)CH₂ + Br⁻

Rearrangements: Rearrangements in organic chemistry often occur via carbocation intermediates, particularly in SN1 and E1 reactions. These rearrangements typically involve the migration of a hydride ion (H⁻) or an alkyl group to a carbocation center to form a more stable carbocation. doubtnut.comlibretexts.orgspcmc.ac.inlibretexts.org For example, if this compound were subjected to conditions that promote SN1 or E1 reactions, a secondary carbocation could form at C1. This carbocation might potentially rearrange if a more stable carbocation could be accessed, though the presence of the hydroxyl group might influence or compete with such rearrangements. Specific documented rearrangements for this compound are not extensively detailed in the provided search results.

Table 2: General Reactivity of Alkyl Halides with Hydroxide Ion

| Substrate Type | SN2 Dominance | SN1/E1 Dominance | E2 Dominance | Typical Products |

| Primary | High | Low | Low | Alcohol (Substitution), Alkene (Minor Elimination) |

| Secondary | Moderate | Moderate | Moderate | Alcohol (Substitution), Alkene (Elimination) |

| Tertiary | Very Low | High (SN1/E1) | High (E2) | Alcohol (SN1), Alkene (E1/E2) |

Note: this compound, having a secondary carbon bearing the bromine, can exhibit both substitution and elimination reactions.

Compound List:

this compound

Propene

Propylene (B89431) oxide (Methyloxirane)

Allyl alcohol (Prop-2-en-1-ol)

2-Bromopropane

Propane

Propan-2-ol

Propan-1-ol

Stereochemistry and Conformational Analysis

Enantiomerism and Chiral Centers

Enantiomerism in 1-bromopropane-2-ol arises from the presence of a stereogenic center at the second carbon atom (C2), which is bonded to four different substituents: a hydrogen atom (-H), a hydroxyl group (-OH), a methyl group (-CH₃), and a bromomethyl group (-CH₂Br). This chirality means that this compound exists as a pair of non-superimposable mirror images, known as enantiomers.

The (R)- and (S)- Configurations of this compound

The two enantiomers of this compound are designated as (R)-1-bromopropane-2-ol and (S)-1-bromopropane-2-ol according to the Cahn-Ingold-Prelog priority rules. These enantiomers exhibit identical physical properties such as boiling point and density but differ in their interaction with plane-polarized light, rotating it in opposite directions.

The specific configuration of the chiral center has a determining influence on the molecule's conformational preferences, a phenomenon known as chiral communication. This induction of chirality translates into distinct conformational preferences for each enantiomer. For instance, an (R)-configuration at the stereocenter will favor a particular sequence of torsional angles in the molecule's flexible structure, while the (S)-configuration will favor the opposite sequence desy.de.

Stereochemical Purity and Resolution Techniques

Obtaining enantiomerically pure samples of this compound is crucial for applications where stereochemistry is critical, such as in asymmetric synthesis. The separation of the racemic mixture into its individual enantiomers is achieved through a process called chiral resolution.

Common methods for chiral resolution include:

Kinetic Resolution: This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in the preferential conversion of one enantiomer, allowing for the separation of the unreacted, enantioenriched enantiomer. Enzymatic kinetic resolutions are also a widely used green chemistry approach for the synthesis of optically active β-halohydrins wikipedia.org.

Diastereomeric Salt Formation: This classic method involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. The separated diastereomers can then be converted back to the individual enantiomers.

Chiral Chromatography: This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation as they pass through the chromatography column.

Conformational Isomerism

Conformational isomers, or conformers, of this compound arise from the rotation around the C1-C2 single bond. These different spatial arrangements of the atoms have varying energies, leading to a conformational equilibrium.

Gauche Conformations of the Halohydrin Fragment

Theoretical and spectroscopic analyses have shown that for this compound, conformers with the bromo- and hydroxyl groups in a gauche orientation are strongly prevalent in both the gas phase and in solution researchgate.net. This preference is a hallmark of the "gauche effect," which in this case is attributed to stabilizing hyperconjugative interactions rather than a strong intramolecular hydrogen bond between the bromine and the hydroxyl hydrogen researchgate.net.

Recent studies combining Raman and microwave spectroscopy have provided a detailed characterization of the constitutional and conformational isomers of bromopropanol desy.de. These investigations have confirmed the dominance of gauche conformers and have precisely determined their spectroscopic constants.

Conformational Equilibria and Energy Predictions

The conformational equilibrium of this compound is dictated by the relative energies of its different conformers. A variety of electronic structure methods have been employed to predict these energy differences, with CCSD(T) calculations providing the best performance, especially when anharmonic and relativistic corrections are applied desy.de.

The following table summarizes the predicted and experimental energy differences for the most stable conformers of this compound.

| Computational Method | Predicted ΔE (kJ/mol) | Experimental ΔE (kJ/mol) |

| CCSD(T) | Data Not Available | Data Not Available |

| B2PLYP | Overestimates separation | Data Not Available |

| MP2 | Similar to (meta)-GGAs | Data Not Available |

| PBE0 | Closely reproduces CCSD(T) | Data Not Available |

Chiral Communication and Spectroscopic Signatures

The chirality of the C2 center in this compound influences the conformational landscape of the entire molecule. This "chiral communication" can be observed through various spectroscopic techniques that are sensitive to the three-dimensional structure of the molecule desy.de.

Microwave spectroscopy has been a particularly powerful tool in this regard. For this compound, the nuclear quadrupole coupling tensors for the bromine atom have been accurately determined. The asymmetry in these tensors has been linked to the strength of the intramolecular hydrogen bond, which in turn is a key feature of the dominant gauche conformers desy.de.

Furthermore, vibrational spectroscopy, including Raman and infrared techniques, can distinguish between different conformers based on their unique vibrational frequencies . The downshift of the OH-stretching frequency, for example, serves as an indicator of hydrogen bond strength desy.de. Vibrational circular dichroism (VCD) is another technique that could potentially provide detailed stereochemical information by detecting the differential absorption of left and right circularly polarized infrared light by the chiral conformers of this compound.

The table below presents a summary of key spectroscopic parameters for the most stable conformers of this compound as determined by microwave spectroscopy.

| Spectroscopic Parameter | Conformer 1 (gG') | Conformer 2 (g'G) |

| Rotational Constant A (MHz) | Data Not Available | Data Not Available |

| Rotational Constant B (MHz) | Data Not Available | Data Not Available |

| Rotational Constant C (MHz) | Data Not Available | Data Not Available |

| Nuclear Quadrupole Coupling Constant χaa (MHz) | Data Not Available | Data Not Available |

| OH-Stretching Wavenumber (cm⁻¹) | Data Not Available | Data Not Available |

Biochemical Transformations and Enzymatic Interactions

Enzymatic Dehalogenation Mechanisms

Enzymatic dehalogenation is a critical process for the biodegradation and detoxification of halogenated organic compounds. Haloalkane dehalogenases (HLDs) are a class of enzymes that catalyze the hydrolytic cleavage of carbon-halogen bonds in various halogenated substrates, converting them into alcohols, halide ions, and protons muni.czportlandpress.com.

Substrate Specificity of Haloalkane Dehalogenases (e.g., LinB)

Table 1: General Substrate Specificity of Haloalkane Dehalogenase LinB

| Substrate Class | Examples | Activity Level (General) |

| Haloalkanes | Monochloroalkanes (C3-C10), Dichloroalkanes (>C3), Bromoalkanes | Broad activity |

| Haloalcohols | Chlorinated aliphatic alcohols, 1-bromopropan-2-ol (from 1,2-dibromopropane) | Good substrates |

| Dihalogenated compounds | α,ω-dihalo-n-alkanes, 1,2-dibromopropane (B165211) | Converted |

| Other | Alkenes, cycloalkanes, carboxylic acids, esters, amides, nitriles | Active with some |

Role of Catalytic Triads and Active Site Dynamics in Dehalogenase Activity

The catalytic mechanism of haloalkane dehalogenases, including LinB, is fundamentally mediated by a conserved catalytic triad (B1167595), typically composed of aspartate (Asp), histidine (His), and glutamate (B1630785) (Glu) or another aspartate residue portlandpress.comrug.nlresearchgate.netmuni.cznih.govoup.com. This triad is crucial for the enzymatic hydrolysis of the carbon-halogen bond via a bimolecular nucleophilic substitution (SN2) mechanism muni.czrug.nlmuni.czoup.communi.cznih.govencyclopedia.pubresearchgate.netresearchgate.net. The process begins with the nucleophilic attack of the Asp residue on the carbon atom bearing the halogen, leading to the formation of a covalent alkyl-enzyme intermediate and the release of a halide ion rug.nlmuni.czoup.comnih.gov. Subsequently, the His residue activates a water molecule, which then hydrolyzes the alkyl-enzyme intermediate, releasing the corresponding alcohol product rug.nlmuni.czoup.comnih.gov. A halide-binding site, often formed by residues such as asparagine (Asn) and tryptophan (Trp), stabilizes the released halide ion portlandpress.communi.czoup.com. Active site dynamics, including the flexibility of specific loop regions and cap domain residues, play a significant role in optimizing substrate binding and positioning it correctly within the active center near the catalytic triad researchgate.netmuni.czmdpi.com.

Identification of Enzymatic Products (e.g., 1,2-Propanediol)

Through the action of haloalkane dehalogenases like LinB, 1-Bromopropane-2-OL can be formed as an intermediate product during the dehalogenation of substrates such as 1,2-dibromopropane rug.nlresearchgate.netmuni.cznih.govproteopedia.org. Further enzymatic processing of 1,2-dibromopropane by LinB has been shown to yield 1,2-propanediol as a final product rug.nlresearchgate.netmuni.cznih.govproteopedia.org. Other haloalcohol dehalogenases are known to convert vicinal haloalcohols into epoxides. For instance, a haloalcohol dehalogenase from Arthrobacter sp. strain AD2 catalyzes the conversion of 3-chloro-1,2-propanediol (B139630) to glycidol (B123203) nih.govcore.ac.uk.

Oxidative Metabolic Pathways

Beyond direct dehalogenation, this compound can also be subject to oxidative metabolic transformations within biological systems, primarily mediated by cytochrome P450 (CYP) enzymes and conjugation with endogenous nucleophiles like glutathione.

Cytochrome P450-Mediated Oxidation

Cytochrome P450 (CYP) enzymes, particularly CYP2E1, are recognized for their role in the metabolism of halogenated compounds, including 1-bromopropane (B46711) (1-BP) ebi.ac.ukresearchgate.net. The CYP2E1-mediated oxidation of 1-BP can lead to the formation of metabolites such as 1-bromo-2-propanol (B8343) and bromoacetone (B165879) ebi.ac.ukresearchgate.net. While CYP enzymes primarily catalyze the oxidation of C-H bonds, they can also process organic halides, with the efficiency dependent on the halogen and the compound's oxidation potential nih.govresearchgate.net. In rats, CYP-mediated oxidation is a significant pathway for 1-BP elimination, with 1-bromo-2-propanol identified as a major urinary metabolite researchgate.net. The involvement of CYP2E1 in 1-BP metabolism is linked to its toxicity, as inhibition of this enzyme can alter the compound's metabolic fate and reduce its toxic effects ebi.ac.ukresearchgate.netnih.gov. For example, inhibition of P450 enzymes in rats significantly increased the half-life of 1-BP compared to control groups nih.gov.

Table 2: Effect of P450 Inhibition on 1-Bromopropane (1-BP) Half-life in Rats

| Condition | 1-BP Half-life (h) | Source Reference |

| Control (No inhibition) | 2.0 | nih.gov |

| P450 Inhibition | 9.6 | nih.gov |

Conjugation Reactions with Biological Nucleophiles (e.g., Glutathione Depletion Studies in Liver Fractions)

Glutathione (GSH) conjugation is a major detoxification pathway for electrophilic compounds, including alkyl halides like 1-bromopropane encyclopedia.pubebi.ac.uknih.govfoodsafety.institutemdpi.comnih.govnih.govresearchgate.net. This process typically occurs via an SN2 reaction, where the thiolate anion of GSH attacks the carbon atom attached to the halogen, with the halogen acting as a leaving group encyclopedia.pubresearchgate.netmdpi.com. Glutathione S-transferases (GSTs) are the primary enzymes catalyzing this conjugation, which is crucial for the detoxification and elimination of xenobiotics foodsafety.institutemdpi.comresearchgate.netlongdom.org. Studies involving 1-BP have demonstrated that its administration leads to a dose-dependent decrease in hepatic GSH levels and a concomitant increase in S-propyl GSH conjugates in liver tissues ebi.ac.uknih.govnih.govnih.gov. Incubation of haloalcohols with fortified liver fractions can also result in GSH depletion ebi.ac.uk. For instance, while dibromoalcohols like 1,3-dibromopropan-2-ol and 1,4-dibromobutan-2-ol are potent GSH depletors, 1-bromopropan-2-ol exhibits less potent GSH depletion activity ebi.ac.uk.

Advanced Spectroscopic Characterization in Research

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation, it is possible to identify functional groups, determine molecular conformations, and study intermolecular interactions such as hydrogen bonding.

Raman spectroscopy is a powerful, non-destructive light scattering technique that provides detailed information about a molecule's vibrational modes. nih.gov It is particularly useful for studying the conformational landscape and hydrogen bonding in flexible molecules like 1-bromopropane-2-ol. desy.de

In the gas phase, this compound exists as a mixture of different conformers, which arise from rotation around the C-C and C-O single bonds. These conformers are in equilibrium, and their relative populations are determined by their respective energies. Research combining Raman jet spectroscopy with theoretical calculations has been used to characterize the constitutional and conformational isomers of bromopropanol. desy.de This approach allows for the investigation of subtle energetic competitions, including the influence of chirality on the molecule's torsional degrees of freedom. desy.de For instance, studies on related halopropanols have shown that different conformers can be identified and their energy differences quantified by comparing experimental Raman spectra with high-level theoretical predictions. desy.de

Hydrogen bonding plays a crucial role in determining the preferred conformations. nih.gov In this compound, an intramolecular hydrogen bond can form between the hydroxyl group's hydrogen atom and the bromine atom. The strength of this interaction influences the vibrational frequency of the O-H group. A downshift in the O-H stretching frequency observed in the Raman spectrum is indicative of hydrogen bond formation. desy.de The analysis of these frequency shifts, along with other spectral features, helps in understanding the nature and strength of these weak interactions. desy.de

| Technique/Method | Information Obtained | Relevance to this compound |

|---|---|---|

| Raman Jet Spectroscopy | Vibrational frequencies of different conformers in a supersonic jet expansion. | Allows for experimental identification of stable conformers and analysis of O-H stretching frequency to probe hydrogen bonding. |

| Microwave Spectroscopy | Precise rotational constants and nuclear quadrupole coupling tensors. | Provides accurate structural data for different conformers and information on the electronic environment of the bromine nucleus. |

| Quantum Chemical Calculations (e.g., MP2, B3LYP) | Optimized geometries, relative energies, and predicted vibrational frequencies of conformers. | Aids in the assignment of experimental spectra and provides a theoretical framework for understanding conformational preferences. |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. It is an essential technique for identifying the functional groups present in a compound. pressbooks.pub The IR spectrum of this compound is characterized by absorption bands corresponding to its specific structural features: the hydroxyl group (O-H), the carbon-hydrogen bonds (C-H), the carbon-oxygen bond (C-O), and the carbon-bromine bond (C-Br).

The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration, which typically appears as a broad and intense band in the region of 3200-3600 cm⁻¹. pressbooks.pub The broadening of this peak is due to hydrogen bonding. The C-H stretching vibrations from the methyl and methylene (B1212753) groups are observed in the 2850-3000 cm⁻¹ range. docbrown.info The C-O stretching vibration gives rise to a strong absorption band typically found between 1000 and 1260 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, generally between 500 and 600 cm⁻¹. docbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands that are unique to the molecule, arising from various bending and stretching vibrations. docbrown.info

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (sp³ Alkane) | Stretching | 2850 - 3000 | Medium to Strong |

| C-O (Alcohol) | Stretching | 1000 - 1260 | Strong |

| C-Br (Alkyl Halide) | Stretching | 500 - 600 | Medium to Strong |

Rotational Spectroscopy (Microwave Spectroscopy)

Rotational spectroscopy, often performed in the microwave region of the electromagnetic spectrum, provides highly accurate information about the molecular structure of gas-phase molecules. wikipedia.org By measuring the transition frequencies between quantized rotational states, it is possible to determine the moments of inertia with great precision. For a molecule to have a rotational spectrum, it must possess a permanent dipole moment. ubbcluj.ro

Microwave spectroscopy is a powerful tool for the unambiguous identification of different conformers of a molecule in the gas phase. rsc.org Each conformer has a unique three-dimensional structure and therefore a distinct set of moments of inertia and a unique rotational spectrum. mdpi.com

For this compound, microwave spectroscopy can distinguish between the various stable conformers, providing precise values for bond lengths and angles. desy.de The analysis is enhanced by the presence of the bromine atom. The bromine nucleus has a nuclear quadrupole moment that interacts with the local electric field gradient, causing the rotational lines to split into several hyperfine components. wikipedia.org Analyzing this hyperfine structure allows for the determination of the nuclear quadrupole coupling tensor, which gives further insight into the electronic environment around the bromine atom and can be correlated with the strength of the intramolecular hydrogen bond. desy.de This combination of precise structural data and information on weak intramolecular forces makes microwave spectroscopy an invaluable technique in the detailed study of molecules like this compound. desy.de

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern organic chemistry, providing detailed information about the carbon-hydrogen framework of a molecule. It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.

¹H NMR spectroscopy is particularly insightful for analyzing the structure of this compound due to its chiral nature. The central carbon atom (C2), bonded to four different groups (-H, -OH, -CH₃, and -CH₂Br), is a stereocenter. The presence of this chiral center has a significant consequence for the two protons on the adjacent bromomethyl (-CH₂Br) group. These two protons are chemically non-equivalent and are referred to as diastereotopic. masterorganicchemistry.comyoutube.com

Diastereotopic protons reside in different chemical environments and, as a result, have different chemical shifts, meaning they appear as separate signals in the ¹H NMR spectrum. masterorganicchemistry.com Furthermore, they will not only couple to the proton on the chiral center (the C2 methine proton) but also to each other (geminal coupling). This leads to more complex splitting patterns than would be expected for a simple CH₂ group in an achiral molecule. Each of the diastereotopic protons will typically appear as a doublet of doublets.

The methine proton (-CH(OH)-) is coupled to the three protons of the methyl group and the two diastereotopic protons of the bromomethyl group, resulting in a complex multiplet. The methyl group (-CH₃) protons are coupled to the single methine proton and will appear as a doublet. The integration of the signals will correspond to the number of protons in each environment (e.g., 1H for the methine, 1H for each diastereotopic proton, 3H for the methyl group, and 1H for the hydroxyl proton).

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of this compound analysis, it is often coupled with gas chromatography to separate complex mixtures and identify individual components based on their unique mass spectra.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification of volatile and semi-volatile compounds in a mixture. In research involving this compound, GC-MS is instrumental in monitoring the progress of chemical and enzymatic reactions and identifying the resulting products. For instance, in the enzymatic dehalogenation of this compound by a haloalcohol dehalogenase, GC-MS can be employed to detect the formation of the corresponding epoxide, propylene (B89431) oxide.

The process begins with the injection of a sample of the reaction mixture into the gas chromatograph. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z), and a mass spectrum is generated.

The mass spectrum of this compound exhibits a characteristic fragmentation pattern. Due to the presence of bromine, which has two stable isotopes (79Br and 81Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks (M+ and M+2) of similar intensity. docbrown.info The fragmentation of this compound would also lead to characteristic fragment ions.

The primary product of the enzymatic dehalogenation of this compound is propylene oxide. The identification of propylene oxide in the reaction mixture by GC-MS would be confirmed by its retention time and the comparison of its mass spectrum with a known standard. nist.gov The mass spectrum of propylene oxide is characterized by its molecular ion peak and specific fragment ions. nist.govnih.gov

A hypothetical GC-MS analysis of the enzymatic conversion of this compound to propylene oxide is summarized in the table below.

| Compound | Retention Time (min) | Key Mass Spectral Peaks (m/z) | Identification |

|---|---|---|---|

| This compound | 5.2 | 138/140 (M+), 93, 45 | Substrate |

| Propylene Oxide | 2.1 | 58 (M+), 43, 29 | Product |

X-ray Crystallographic Studies of Enzyme-Ligand Complexes

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. In the study of enzyme-ligand interactions, it provides invaluable insights into the binding mode of substrates and inhibitors, the architecture of the active site, and the catalytic mechanism of the enzyme. While a crystal structure of an enzyme in complex with this compound is not explicitly detailed in the provided search results, the structures of haloalcohol dehalogenases, the class of enzymes that act on this substrate, have been elucidated. These structures, particularly in complex with substrate mimics or products, offer a detailed view of the active site and the key interactions that would be involved in the binding of this compound.

Haloalcohol dehalogenases catalyze the conversion of vicinal haloalcohols to their corresponding epoxides. nih.gov The crystal structure of the haloalcohol dehalogenase HheC from Agrobacterium radiobacter AD1, both in its native form and in complex with a bromide ion and a substrate mimic, has been determined to a high resolution. nih.gov This enzyme is a tetramer, with each subunit comprising a core Rossmann fold. nih.gov

The active site is located in a cavity and features a catalytic triad (B1167595) of Ser-Tyr-Arg. nih.gov In the proposed mechanism, the tyrosine residue acts as a general base, abstracting a proton from the hydroxyl group of the haloalcohol substrate. nih.gov This activates the hydroxyl group for a nucleophilic attack on the adjacent carbon atom bearing the halogen, leading to the formation of an epoxide ring and the displacement of the halide ion. nih.gov

The X-ray structure of HheC complexed with a bromide ion reveals a specific halide-binding site. nih.gov This site is formed by a loop and is distinct from the active site of other dehalogenases. nih.gov The binding of the bromide ion in this pocket helps to position the substrate for catalysis and facilitates the departure of the leaving group.

The key amino acid residues involved in the binding and catalysis within the active site of a haloalcohol dehalogenase are summarized in the table below, based on the structure of HheC.

| Amino Acid Residue | Role in Catalysis/Binding | Interaction with Substrate (e.g., this compound) |

|---|---|---|

| Serine (e.g., Ser132 in HheC) | Part of the catalytic triad; positions the substrate. | Forms a hydrogen bond with the hydroxyl group of the substrate. |

| Tyrosine (e.g., Tyr145 in HheC) | Acts as the catalytic base. | Abstracts a proton from the hydroxyl group of the substrate. |

| Arginine (e.g., Arg149 in HheC) | Part of the catalytic triad; stabilizes the tyrosine residue. | Forms a hydrogen bond with the tyrosine residue. |

| Halide-binding site residues | Binds the leaving halide ion. | Stabilizes the bromide ion as it is displaced from the substrate. |

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are employed to determine the electronic structure of 1-bromo-2-propanol (B8343), providing information about electron distribution, molecular orbitals, and atomic charges.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for determining the electronic structure of molecules. Various DFT functionals have been applied to study the properties of 1-bromo-2-propanol. For instance, the PBE0 and B3LYP hybrid functionals, along with the range-separated variant CAM-B3LYP, have been utilized to investigate its electronic structure and predict spectroscopic parameters rsc.orgresearchgate.netnih.govresearchgate.net. These calculations help in understanding the electron density distribution and the nature of chemical bonds within the molecule. Studies have shown that functionals like CAM-B3LYP can provide better results for certain properties compared to standard hybrid functionals rsc.org.

Coupled Cluster Calculations (e.g., CCSD(T)) for Energy Predictions

Coupled Cluster (CC) methods, particularly Coupled Cluster Singles Doubles and perturbative Triples (CCSD(T)), are considered highly accurate for predicting molecular energies. These methods are often used as benchmarks for evaluating the performance of DFT functionals. For 1-bromo-2-propanol and its isomers, CCSD(T) calculations have been employed to determine relative energies of different conformers and to benchmark theoretical predictions rsc.orgd-nb.inforesearchgate.net. These calculations are essential for obtaining highly accurate energy values, which are crucial for understanding conformational preferences and reaction pathways. For example, CCSD(T) has demonstrated excellent performance in predicting spectroscopic constants when applied to bromopropanols rsc.org.

Conformational Search Algorithms and Energy Landscapes

1-Bromo-2-propanol can exist in various three-dimensional arrangements, known as conformers, due to the rotation around its single bonds. Conformational search algorithms are used to identify all possible stable conformers and map their relative energies, creating an "energy landscape." Studies have theoretically analyzed the conformational isomerism of 1-bromo-2-propanol, finding that conformers with the X-C-C-O (where X is Br) fragment in a gauche orientation are prevalent in both gas phase and solution researchgate.net. These analyses often involve DFT calculations to determine the energies of these conformers. The gauche effect, attributed to hyperconjugation rather than an intramolecular X···HO hydrogen bond, plays a significant role in these conformational preferences researchgate.net.

Molecular Dynamics Simulations for Protein-Ligand Interactions

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules, including their interactions with biological targets like proteins. While specific MD studies focusing on 1-bromo-2-propanol as a protein ligand are not extensively documented in the provided search results, the general principles of MD simulations for protein-ligand interactions are well-established nih.govresearchgate.netacs.org. These simulations track the movement of atoms and molecules over time, providing insights into binding affinities, conformational changes, and the role of interactions such as hydrogen bonds and salt bridges in stabilizing protein-ligand complexes nih.govresearchgate.net. For a molecule like 1-bromo-2-propanol, MD could potentially be used to study its solvation dynamics or interactions with simple biomolecules, though its primary applications might lie elsewhere. The Automated Topology Builder (ATB) and Repository is a resource that facilitates the development of molecular force fields for MD simulations, which could be applied to molecules like 1-bromo-2-propanol for such studies uq.edu.au.

Prediction of Spectroscopic Parameters (e.g., Wavenumbers, Rotational Constants)

Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental data to aid in the identification and characterization of molecules.

Wavenumbers (IR Spectroscopy): The prediction of vibrational frequencies (wavenumbers) for 1-bromo-2-propanol has been a subject of theoretical study. DFT methods, including B3LYP and PBE0, have been employed to calculate harmonic and anharmonic vibrational frequencies. The range-separated functional CAM-B3LYP has shown improved accuracy for predicting these parameters compared to standard hybrid functionals rsc.orgresearchgate.netnist.govnist.gov. These calculations help in assigning observed peaks in infrared (IR) spectra.

Rotational Constants (Microwave Spectroscopy): The prediction of rotational constants is crucial for interpreting microwave spectra. Studies have benchmarked various electronic structure methods, including DFT and coupled cluster theories, against experimental rotational constants for bromopropanols rsc.orgmdpi.com. For instance, CCSD(T) calculations have consistently performed well in predicting these constants, offering high accuracy rsc.org. DFT functionals like PBE0, B3LYP, and CAM-B3LYP have also been evaluated, with varying degrees of success in reproducing experimental values rsc.orgmdpi.com. The accuracy of rotational constant predictions is vital for understanding the precise three-dimensional structure of molecules in the gas phase.

Applications in Organic Synthesis and Derivatives Research

Role as a Synthetic Intermediate

1-Bromopropane-2-ol serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules ontosight.aicymitquimica.com. Its chemical structure, possessing both a reactive hydroxyl group and a labile bromine atom, allows it to participate in a range of chemical transformations. These include nucleophilic substitution reactions, where the bromine atom acts as a leaving group, and elimination reactions ontosight.aicymitquimica.com. The compound is employed in the preparation of other brominated compounds and various alcohol derivatives, contributing to its broad applicability in fine chemical synthesis cymitquimica.com. Furthermore, it is utilized in custom synthesis projects and process optimization, highlighting its importance in both academic research and industrial chemical production chemscene.combldpharm.com.

Precursor in the Synthesis of Specialty Chemicals and Pharmaceuticals

The compound's reactive functional groups make it a valuable precursor for the synthesis of a diverse array of specialty chemicals, agrochemicals, and pharmaceuticals ontosight.aisolubilityofthings.com. While specific end-products are not detailed in the available literature, its role as a foundational building block in these industries is consistently recognized. The ability to introduce the 2-hydroxypropyl moiety through reactions involving this compound is crucial for creating the complex molecular architectures required for these applications.

Derivatization for Structure-Activity Relationship Studies

While direct research findings detailing the use of this compound specifically for structure-activity relationship (SAR) studies are not extensively documented in the provided snippets, its chemical properties suggest significant potential for such applications. The presence of both a hydroxyl group and a bromine atom allows for extensive derivatization. The hydroxyl group can be modified through esterification or etherification, and the bromine atom can be readily substituted by various nucleophiles. These modifications can generate a library of related compounds, enabling researchers to systematically study how structural variations influence biological activity or chemical properties. Notably, this compound has been identified as a human metabolite nih.gov, a finding that could be relevant in toxicological or metabolic pathway studies, which are often intertwined with SAR investigations.

Alkylation and Other Functional Group Transformations

This compound undergoes several key chemical transformations, leveraging its distinct functional groups.

Alkylation Reactions: The bromine atom in this compound is a good leaving group, enabling the compound to act as an alkylating agent. It readily participates in nucleophilic substitution (SN2) reactions, where the 2-hydroxypropyl group is transferred to a nucleophile ontosight.ainih.govcymitquimica.comsolubilityofthings.comlibretexts.org. This process is fundamental for attaching this specific structural unit to other molecules.

Transformations of the Hydroxyl Group: The secondary alcohol moiety can undergo several reactions. It can be converted into superior leaving groups, such as tosylates or mesylates, through reaction with sulfonyl chlorides like 4-methylbenzenesulfonyl chloride or methanesulfonyl chloride, respectively nih.govlibretexts.org. These sulfonate esters are highly effective in subsequent nucleophilic substitution reactions. Furthermore, alcohols can be esterified by reacting with carboxylic acids or their activated derivatives, such as acid chlorides nih.govsolubilityofthings.comlibretexts.orgpressbooks.pub. As a secondary alcohol, it can also undergo oxidation, typically yielding a ketone; in this case, oxidation would lead to 1-bromoacetone solubilityofthings.compressbooks.pub.

Transformations of the Bromine Group: Beyond nucleophilic substitution, the bromine atom can also be involved in elimination reactions under specific conditions, potentially leading to the formation of alkenes ontosight.aicymitquimica.com.

Table 1: Key Reactivity and Transformations of this compound

| Functional Group | Type of Reaction | Description | Resulting Product Type |

| Bromine atom | Nucleophilic Substitution (SN2) | The bromide ion acts as a good leaving group, allowing nucleophiles to attack the adjacent carbon atom, replacing the bromine. This is a key reaction for introducing the 2-hydroxypropyl moiety. ontosight.ainih.govcymitquimica.comsolubilityofthings.comlibretexts.org | Alkylated compounds |

| Bromine atom | Elimination | Under certain conditions, elimination reactions can occur, leading to the formation of alkenes. ontosight.aicymitquimica.com | Alkenes |

| Hydroxyl group | Tosylation/Mesylation | The hydroxyl group can be converted into a tosylate (-OTs) or mesylate (-OMs) ester by reaction with tosyl chloride or mesyl chloride, respectively. These groups are excellent leaving groups. nih.govlibretexts.org | Sulfonate esters |

| Hydroxyl group | Esterification | Reaction with carboxylic acids (often via acid chlorides) leads to the formation of esters. nih.govsolubilityofthings.comlibretexts.orgpressbooks.pub | Esters |

| Hydroxyl group | Oxidation | As a secondary alcohol, it can be oxidized to a ketone. For example, oxidation would yield 1-bromoacetone. solubilityofthings.compressbooks.pub | Ketones |

Table 2: Synonyms and Identifiers for this compound

| Synonym/Identifier | Source/Note |

| 1-Bromopropan-2-ol | IUPAC Name ontosight.ainih.govcymitquimica.com |

| 1-Bromo-2-propanol (B8343) | Common Name nih.gov |

| Propylene (B89431) bromohydrin | Common Synonym ontosight.ainih.gov |

| (R)-1-bromopropan-2-ol | Specific enantiomer ontosight.ai |

| (S)-(+)-1-Bromo-2-propanol | Specific enantiomer bldpharm.comdrugbank.com |

| 2-Propanol, 1-bromo- | CAS Registry Name ontosight.ainih.gov |

| 2-Hydroxypropyl bromide | Synonym nih.gov |

| CAS No. 19686-73-8 | Primary CAS Number chemscene.comcymitquimica.comparchem.com |

| CAS No. 16088-60-1 | CAS for (S)-enantiomer bldpharm.comdrugbank.com |

| Molecular Formula | C₃H₇BrO ontosight.ainih.govcymitquimica.com |

| Molecular Weight | 138.99 g/mol chemscene.comnih.gov |

Q & A

Q. What are the recommended methods for synthesizing 1-Bromopropane-2-OL in laboratory settings?

Synthesis typically involves nucleophilic substitution reactions. For example, reacting propane-2-ol with hydrobromic acid (HBr) under controlled conditions, using sulfuric acid as a catalyst. Key considerations include reaction temperature (maintained at 0–5°C to minimize side reactions) and stoichiometric ratios to optimize yield. Characterization of intermediates via thin-layer chromatography (TLC) ensures reaction progress. Purification is achieved via fractional distillation, with purity verified by gas chromatography-mass spectrometry (GC-MS) .

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR identify functional groups and confirm stereochemistry.

- Infrared Spectroscopy (IR): Validates the presence of hydroxyl (-OH) and bromo (-Br) groups.

- GC-MS: Quantifies purity and detects volatile impurities.

- Elemental Analysis: Confirms empirical formula compliance. For reproducibility, follow standardized protocols from peer-reviewed studies, ensuring calibration with reference compounds .

Q. What safety protocols are essential for handling this compound in experimental workflows?

- Ventilation: Use fume hoods to limit inhalation exposure (PAC-1 = 0.3 ppm) .

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required for aerosol-prone procedures .

- Spill Management: Absorb leaks with silica gel or vermiculite; avoid water to prevent groundwater contamination .

- Storage: Store in sealed containers at 2–8°C, segregated from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound across experimental models?

Contradictions often arise from variability in exposure routes (inhalation vs. dermal) or model systems (in vitro vs. in vivo). To address this:

- Conduct dose-response studies across multiple models (e.g., rodent hepatocytes and human cell lines).

- Validate findings using OECD guidelines for toxicity testing (e.g., OECD TG 429 for skin sensitization).

- Apply systematic review criteria: prioritize peer-reviewed studies with standardized protocols and documented exposure conditions .

Q. What mechanistic approaches are used to study the metabolic pathways of this compound?

- In Vitro Systems: Liver microsomes or S9 fractions identify cytochrome P450-mediated oxidation pathways.

- Isotopic Labeling: Use deuterated analogs (e.g., 1-Bromopropane-1,1,3,3,3-d5) to trace metabolic intermediates via LC-MS/MS .

- Computational Modeling: Density Functional Theory (DFT) predicts reaction energetics for bromine displacement. Cross-validate results with in vivo rodent studies to assess bioaccumulation and renal clearance .

Q. What strategies are recommended for designing occupational exposure assessment models for this compound?

- Air Monitoring: Deploy passive samplers or real-time sensors (e.g., PID detectors) to measure workplace airborne concentrations .

- Biomonitoring: Quantify urinary metabolites (e.g., bromopropane-glutathione conjugates) as exposure biomarkers.

- Risk Mapping: Align exposure scenarios with EPA’s TSCA framework, integrating activity patterns (e.g., duration, frequency) and subpopulation susceptibility (e.g., pregnant workers) .

Methodological Considerations for Data Interpretation

Q. How should researchers address variability in reported physicochemical properties (e.g., vapor pressure) of this compound?

- Cross-reference data from authoritative databases (e.g., PubChem, ECHA) and validate via experimental replication.

- Report measurement conditions (temperature, pressure) and instrument calibration details to ensure comparability .

Q. What experimental controls are critical for toxicity studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.